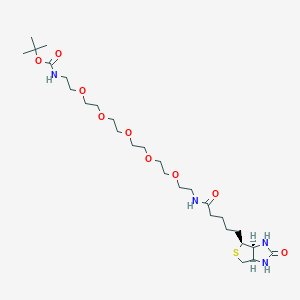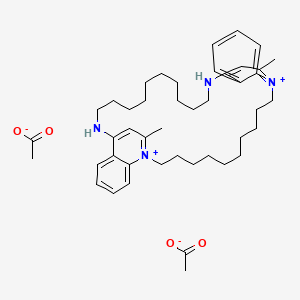
BMS22
Übersicht
Beschreibung
BMS CCR2 22 is a high-affinity, potent antagonist of the CC chemokine receptor 2 (CCR2). It is known for its selective inhibition of CCR2 over other chemokine receptors, such as CCR3. The compound has a molecular weight of 593.66 and a chemical formula of C28H34F3N5O4S .
Wissenschaftliche Forschungsanwendungen
BMS CCR2 22 wird aufgrund seiner potenten antagonistischen Aktivität gegen CCR2 in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Es wird in Studien zu Entzündungen, Krebs und Herz-Kreislauf-Erkrankungen eingesetzt. Die Verbindung wird auch in Arzneimittelentdeckungsprogrammen verwendet, um neue Therapeutika zu entwickeln, die auf CCR2 abzielen .
Wirkmechanismus
BMS CCR2 22 übt seine Wirkung aus, indem es an den CCR2-Rezeptor bindet und so die Interaktion zwischen dem Rezeptor und seinen natürlichen Liganden blockiert. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die an Entzündungen und Zellmigration beteiligt sind. Die hohe Affinität der Verbindung zu CCR2 sorgt für eine effektive Blockade der Rezeptoraktivität .
Wirkmechanismus
Target of Action
BMS22 primarily targets the Transforming Growth Factor-Beta Receptor 1 (TGFβR1) . TGFβR1 is a crucial component of the TGFβ signaling pathway, which plays a significant role in regulating cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with TGFβR1 by forming hydrogen bonds with three essential residues: HIS283, LYS232, and ASP351 . It also generates hydrophobic contacts with ILE211 and VAL219 . These interactions inhibit the activity of TGFβR1, thereby modulating the TGFβ signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGFβ signaling pathway . By inhibiting TGFβR1, this compound disrupts the normal functioning of this pathway, leading to downstream effects that can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been assessed through molecular docking and dynamics simulations . .
Result of Action
The inhibition of TGFβR1 by this compound leads to a disruption in the TGFβ signaling pathway . This can result in various molecular and cellular effects, depending on the specific context and environment. For instance, in the context of cancer, where TGFβ signaling often plays a dual role, the inhibition of this pathway could potentially have both tumor-suppressive and oncogenic effects .
Biochemische Analyse
Biochemical Properties
BMS22 interacts with TGFβRI, a type of protein kinase, and inhibits its activity . The compound binds to the enzyme and disrupts its ability to phosphorylate its substrates, thereby inhibiting the downstream signaling of the TGFβ pathway . The binding of this compound to TGFβRI involves interactions with key residues such as ASP351 . The contribution energy of ASP351 to binding was found to be a significant difference between this compound and other compounds .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibition of the TGFβRI pathway . By inhibiting this pathway, this compound can potentially influence various cellular functions, including cell proliferation, differentiation, and apoptosis . The specific cellular effects of this compound may vary depending on the cell type and the context of the TGFβ signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TGFβRI . This compound binds to this enzyme and inhibits its kinase activity, thereby preventing the phosphorylation of downstream targets in the TGFβ pathway . This disruption of the TGFβ signaling can influence various cellular processes and potentially lead to therapeutic effects in pathological conditions associated with TGFβ dysregulation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von BMS CCR2 22 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der detaillierte Syntheseweg ist proprietär, umfasst aber im Allgemeinen die Verwendung von organischen Lösungsmitteln und Reagenzien unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von BMS CCR2 22 folgt ähnlichen Synthesewegen, wird aber zur Deckung des kommerziellen Bedarfs hochskaliert. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: BMS CCR2 22 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von funktionellen Gruppen wie Amiden und Trifluormethylgruppen. Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit BMS CCR2 22 verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol. Die Reaktionen werden häufig bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die gewünschten Umwandlungen zu ermöglichen .
Geformte Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit BMS CCR2 22 gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden häufig in weiteren Studien verwendet, um die biologische Aktivität der Verbindung zu untersuchen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Cenicriviroc: Ein dualer Antagonist von CCR2 und CCR5, der in Studien zu HIV und entzündlichen Erkrankungen eingesetzt wird .
- PF-04634817: Ein weiterer dualer Antagonist von CCR2 und CCR5 mit potenziellen Anwendungen bei diabetischer Nephropathie .
- INCB3344: Ein selektiver CCR2-Antagonist mit ähnlicher Bindungsaffinität und funktioneller Antagonismus .
Einzigartigkeit: BMS CCR2 22 zeichnet sich durch seine hohe Selektivität für CCR2 gegenüber anderen Chemokinrezeptoren und seinen potenten funktionellen Antagonismus aus. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf CCR2-vermittelte Signalwege und Krankheiten konzentriert .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPXYDUJQWENPM-XZOQPEGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445479-97-0 | |
| Record name | rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445479-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS22 interact with its target and what are the downstream effects?
A: this compound is a small molecule kinase inhibitor (SMKI) that specifically targets Transforming Growth Factor-beta Receptor 1 (TGFβR1) [, ]. It binds to the kinase domain of TGFβR1, inhibiting its activity []. This inhibition disrupts the TGFβ signaling pathway, which is involved in numerous cellular processes including cell growth, differentiation, and immune regulation.
Q2: What are the limitations of this compound in terms of its drug-like properties and are there any potential solutions?
A: Despite its potency, this compound suffers from low druggability, which has hindered its clinical development []. Researchers are exploring structure-guided optimization strategies to improve its drug-like properties. For example, one study identified that increasing the binding affinity of this compound analogs to the ASP351 residue within the TGFβR1 binding site could significantly enhance inhibitory activity [].
Q3: How has computational chemistry been employed in the study of this compound?
A: Computational chemistry has played a crucial role in understanding and optimizing this compound. Researchers have used pharmacophore modeling based on the crystal structure of the this compound-TGFβR1 complex to identify novel scaffolds with potential anti-TGFβR1 activity []. Additionally, molecular docking, ADMET predictions, and molecular dynamics simulations have been used to assess the binding mode, druggability, and target affinity of this compound and its derivatives [, ]. These computational approaches provide valuable insights for the design of next-generation TGFβR1 inhibitors with improved efficacy and drug-like properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)



